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molecular formula C21H22N4O B8513550 1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine

1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine

Cat. No. B8513550
M. Wt: 346.4 g/mol
InChI Key: VMEZHXBXMXQPTD-UHFFFAOYSA-N
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Patent
US05189036

Procedure details

1-[4-(1H-Imidazol-1-yl)benzoyl]-4-(phenylmethyl)piperazine (26.65 g, 76.9 mmol) is dissolved in ethanol (500 mL) and 10% palladium on carbon (2.00 g) as a slurry in water (10 mL) is added to the solution. The mixture is shaken under an atmosphere of hydrogen on a Parr apparatus at 50 psi and 50° C. for 30 hr. The mixture is filtered through Celite, the solvent is evaporated, and the residue is triturated with ether and crystallized from ethyl acetate-hexane to afford the title compound.
Quantity
26.65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:26]=[CH:25][C:9]([C:10]([N:12]3[CH2:17][CH2:16][N:15](CC4C=CC=CC=4)[CH2:14][CH2:13]3)=[O:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1>C(O)C.[Pd].O>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([C:10]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[O:11])=[CH:25][CH:26]=2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
26.65 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C(=O)N2CCN(CC2)CC2=CC=CC=C2)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is shaken under an atmosphere of hydrogen on a Parr apparatus at 50 psi and 50° C. for 30 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ether
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C(=O)N2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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